4-(Chloromethyl)-1,2-thiazole
Description
Significance of Thiazole (B1198619) Heterocycles in Contemporary Organic Synthesis
Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen atoms, are fundamental scaffolds in organic chemistry. bepls.com The two primary isomeric forms are the 1,3-thiazole and the less common 1,2-thiazole, also known as isothiazole (B42339). bepls.comsysrevpharm.org These heterocycles are aromatic, a property that imparts stability and specific reactivity patterns. nih.gov
The thiazole nucleus is a cornerstone in the development of a wide array of biologically active molecules and functional materials. Its presence is noted in numerous pharmaceuticals, including antibacterial, antifungal, anti-inflammatory, and anticancer agents. nih.govencyclopedia.pubsapub.org The ring system's ability to engage in various chemical reactions makes it a versatile building block for medicinal chemists and material scientists. nih.gov Thiazole derivatives are integral to many FDA-approved drugs, highlighting their therapeutic importance. encyclopedia.pubnih.gov
Key Biological Activities of Thiazole Derivatives:
| Biological Activity | Examples of Thiazole-Containing Agents |
| Antibacterial | Sulfathiazole, Ceftaroline fosamil sysrevpharm.orgencyclopedia.pub |
| Antifungal | Isavuconazole encyclopedia.pub |
| Anti-inflammatory | Meloxicam encyclopedia.pub |
| Anticancer | Dabrafenib, Dasatinib, Bleomycin nih.govencyclopedia.pub |
| Antiviral | Ritonavir encyclopedia.pub |
The significance of thiazoles also extends to their role as synthetic intermediates and catalysts in various organic transformations. tandfonline.com
Strategic Importance of the Chloromethyl Functionality as a Synthetic Handle
The chloromethyl group (-CH2Cl) is a highly valuable functional group in organic synthesis. It acts as a reactive electrophilic "handle," enabling the straightforward introduction of various substituents onto a core molecular structure. This reactivity stems from the electron-withdrawing nature of the chlorine atom, which makes the adjacent carbon atom susceptible to nucleophilic attack.
This functionality allows for a diverse range of chemical transformations, most notably nucleophilic substitution reactions. Chemists can readily displace the chloride with a wide variety of nucleophiles, such as amines, thiols, and alcohols, to construct more complex molecules. This versatility makes chloromethyl-substituted compounds powerful intermediates for creating libraries of derivatives for drug discovery and materials science research. For instance, the reaction of a chloromethyl group with a thiol can form a thioether linkage, a key step in the synthesis of many complex organic structures, including cyclic peptides. nih.gov
Overview of 4-(Chloromethyl)-1,2-thiazole as a Key Building Block
While the 1,3-thiazole isomer, 4-(chloromethyl)-1,3-thiazole, is a well-documented and commercially significant building block, specific research on the this compound isomer is less prevalent in readily available scientific literature. google.comontosight.ai However, based on the established principles of heterocyclic chemistry and functional group reactivity, its potential as a key building block can be inferred.
The this compound molecule combines the heterocyclic core of isothiazole with the reactive chloromethyl handle. This combination makes it a potentially valuable intermediate for synthesizing a range of novel compounds. The isothiazole ring itself is found in bioactive compounds, and its derivatives are explored for various applications. sysrevpharm.orgresearchgate.net
Properties of Related Isomer: 4-(Chloromethyl)thiazole Hydrochloride (1,3-isomer)
| Property | Value |
| Molecular Formula | C4H4ClNS·HCl |
| Appearance | Colorless or yellowish crystalline solid |
| Solubility | Highly soluble in water; low solubility in organic solvents |
| Primary Use | Intermediate in chemical synthesis, particularly for pharmaceuticals |
The synthesis of 4-(halomethyl)thiazoles often involves the reaction of a thioamide with a dihalopropanone to form a hydroxythiazoline intermediate, which is then dehydrated. google.com Similar principles would likely be applied or adapted for the synthesis of the 1,2-thiazole isomer.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-1,2-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNS/c5-1-4-2-6-7-3-4/h2-3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOSCALOUKVAQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89033-79-4 | |
| Record name | 4-(chloromethyl)-1,2-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for the Preparation of 4 Chloromethyl 1,2 Thiazole
De Novo Cyclization Approaches to the Thiazole (B1198619) Ring System
The construction of the 1,2-thiazole (more commonly known as isothiazole) ring from non-cyclic starting materials is a fundamental strategy in heterocyclic chemistry. These methods involve the formation of key nitrogen-sulfur and carbon-carbon bonds to establish the aromatic five-membered ring.
Hantzsch-Type Condensation Reactions
It is a critical point of clarification that the classic Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, specifically yields 1,3-thiazoles, not the 1,2-thiazole (isothiazole) isomer. However, analogous cyclocondensation strategies are employed to construct the isothiazole (B42339) ring system from different open-chain precursors. These methods build the C-C-C-N-S framework of isothiazole through different bond formations.
For the synthesis of isothiazoles, a key strategy involves the reaction of precursors containing a pre-formed C-C-C unit with a source of nitrogen and sulfur. A prominent example is the synthesis of 3,5-disubstituted isothiazoles from β-ketodithioesters or β-ketothioamides with an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297). organic-chemistry.org This [4+1] annulation process proceeds through a sequential imine formation, followed by cyclization and aerial oxidation to form the N-S bond, ultimately yielding the aromatic isothiazole ring. organic-chemistry.org
Another relevant approach uses enamino thiones as the starting material. Their reaction with hydroxylamine-O-sulfonic acid provides the nitrogen and sulfur atoms necessary for the ring closure, leading to the formation of the isothiazole ring in high yields. medwinpublishers.com
Table 1: Cyclocondensation Reactions for Isothiazole Synthesis
| Starting Material Class | Reagents | Key Transformation |
|---|---|---|
| β-Ketodithioesters / β-Ketothioamides | Ammonium Acetate (NH₄OAc) | [4+1] annulation via imine formation, cyclization, and oxidation. organic-chemistry.org |
Alternative Cyclocondensation Protocols
Beyond the direct condensation methods, other protocols for the de novo synthesis of the isothiazole ring have been developed. These often involve different starting materials and reaction mechanisms.
A base-promoted demethoxylative cycloaddition of alkynyl oxime ethers represents a modern approach. organic-chemistry.orgorganic-chemistry.org This one-pot transformation utilizes sodium sulfide (B99878) (Na₂S) as the sulfur source to construct the N-S and C-S bonds of the isothiazole ring. organic-chemistry.orgorganic-chemistry.org This method is valued for its operational simplicity and tolerance of various functional groups. organic-chemistry.orgorganic-chemistry.org
Another strategy is the 1,3-dipolar cycloaddition of nitrile sulfides with alkynes. medwinpublishers.com For instance, the reaction of a nitrile sulfide with dimethyl acetylenedicarboxylate (B1228247) yields a highly substituted isothiazole derivative. medwinpublishers.com These cycloaddition methods are powerful for creating polysubstituted isothiazole rings directly.
Post-Cyclization Functionalization Strategies for Chloromethyl Introduction
This approach begins with an existing 1,2-thiazole (isothiazole) ring, which is then chemically modified to introduce the chloromethyl group at the C4 position. This strategy is contingent on the reactivity of the isothiazole ring and the availability of suitable functionalization reactions.
Chloromethylation of Pre-formed Thiazole Rings
Chloromethylation is a type of electrophilic aromatic substitution where a chloromethyl group (-CH₂Cl) is attached to an aromatic ring. organicreactions.org The feasibility of this reaction on the isothiazole ring depends on the ring's electron density and the directing effects of any existing substituents. The calculated pi-electron density for the related 1,3-thiazole marks the C5 position as the primary site for electrophilic substitution. wikipedia.org While specific reactivity data for isothiazole's C4 position is less common, electrophilic substitution remains a potential, though challenging, pathway for its functionalization.
The direct introduction of a chloromethyl group onto an aromatic nucleus can be achieved using specific reagents that generate a chloromethyl cation or a related electrophilic species. organicreactions.org
Commonly used chloromethylating systems include:
Formaldehyde and Hydrochloric Acid (Blanc-Quelet Reaction): This classic combination, often with a Lewis acid catalyst like zinc chloride, is a standard method for chloromethylating electron-rich aromatic compounds.
Chloromethyl Methyl Ether (MOM-Cl): This is a potent electrophile used for chloromethylation, although its high reactivity and hazardous nature require careful handling.
The application of these methods to a pre-formed isothiazole would involve treating the heterocycle with the chosen reagent under appropriate conditions to induce substitution. The success and regioselectivity of such a reaction would be highly dependent on the specific isothiazole substrate and the reaction conditions employed. This remains a theoretical route for the synthesis of 4-(chloromethyl)-1,2-thiazole in the absence of specific literature examples.
Table 2: Common Chloromethylating Reagents
| Reagent System | Description |
|---|---|
| Formaldehyde / Hydrochloric Acid | A standard method for chloromethylating activated aromatic rings, often requiring a catalyst. organicreactions.org |
Compound Index
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 1,2-Thiazole (Isothiazole) |
| 1,3-Thiazole |
| This compound |
| Ammonium Acetate |
| Chloromethyl Methyl Ether |
| Dimethyl Acetylenedicarboxylate |
| Formaldehyde |
| Hydrochloric Acid |
| Hydroxylamine-O-sulfonic acid |
| Nitrile Sulfide |
| Sodium Sulfide |
Catalytic Systems in Chloromethylation (e.g., Lewis Acids like ZnCl₂, AlCl₃)
The introduction of a chloromethyl group onto the thiazole ring can be effectively achieved through chloromethylation reactions, often facilitated by catalytic systems. Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃) are prominent catalysts in these reactions. These catalysts function by activating the chloromethylating agent, thereby promoting the electrophilic substitution on the thiazole ring.
For instance, in the synthesis of related thiazole derivatives, aluminum chloride is used as a Lewis acid catalyst in a reaction involving thiazole and chloromethyl methyl ether in an anhydrous solvent like dichloromethane. The reaction is typically conducted under reflux or controlled heating conditions (e.g., 35–50°C) for several hours with stirring to yield the chloromethylated thiazole product.
Table 1: Lewis Acid Catalyzed Chloromethylation of Thiazole
| Catalyst | Reactants | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| AlCl₃ | Thiazole, Chloromethyl methyl ether | Anhydrous dichloromethane | 35–50°C (Reflux) | 4-(Chloromethyl)thiazole |
Transformations from Related Functional Groups (e.g., hydroxymethyl precursors)
An alternative synthetic route to this compound involves the chemical modification of precursors that already possess a functional group at the desired position. A common strategy is the conversion of a hydroxymethyl group into a chloromethyl group. This transformation can be achieved using various chlorinating agents.
For example, 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline can be treated with thionyl chloride in a solvent like 1,2-dichloroethane. The reaction mixture is typically stirred at ambient temperature and then heated to around 50°C to drive the reaction to completion, yielding the desired 4-chloromethylthiazole derivative google.com. Other chlorinating agents that can be employed for this type of transformation include phosphorus pentachloride and phosphorus oxychloride google.com.
Table 2: Chlorination of Hydroxymethyl Precursors
| Precursor | Chlorinating Agent | Solvent | Reaction Conditions | Product |
|---|---|---|---|---|
| 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Thionyl chloride | 1,2-dichloroethane | Ambient temperature, then 50°C | 4-chloromethylthiazole derivative |
| 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Phosphorus pentachloride | 1,2-dichloroethane | 17-25°C | 4-chloromethylthiazole derivative |
| 4-chloromethyl-4-hydroxy-2-dimethylaminomethyl-2-thiazoline | Phosphorus oxychloride | 1,2-dichloroethane | 23°C, then 50°C | 4-chloromethylthiazole derivative |
Industrial Scale Synthetic Approaches and Process Optimization
On an industrial scale, the synthesis of chloromethylthiazole derivatives is carried out in large-scale reactors, with a strong emphasis on process optimization to ensure high yield, purity, and safety.
Continuous Flow Reactor Applications
Continuous flow technology is increasingly being adopted for the industrial synthesis of specialty chemicals, including thiazole derivatives nih.gov. Continuous flow reactors offer several advantages over traditional batch reactors, such as enhanced mixing, superior heat transfer, and improved safety for handling hazardous reagents nih.gov. These systems allow for precise control over reaction parameters, leading to consistent product quality and higher throughput acs.org. The use of microreactors in flow synthesis has been particularly noted for its ability to safely handle hazardous substances and intermediates nih.gov. This technology is well-suited for the production of this compound, where careful control of the reaction is crucial.
Control of Reaction Parameters for Yield and Purity
To maximize the yield and purity of the final product, several reaction parameters must be meticulously controlled during industrial synthesis . These include:
Temperature: Precise temperature control is essential to minimize the formation of side products.
Reagent Addition Rates: The rate at which reactants are added can significantly impact the reaction's selectivity and prevent localized high concentrations that could lead to unwanted side reactions.
Reaction Time: Optimizing the reaction time is a balance between achieving high conversion of the starting materials and preventing the degradation of the product or the formation of impurities over extended periods.
Purification: Post-reaction workup and purification steps, such as efficient phase separation and solvent recovery systems, are crucial for obtaining a high-purity product .
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for chemical compounds. The goal is to develop more environmentally benign processes by reducing waste, using less hazardous materials, and improving energy efficiency bepls.com.
Exploration of Environmentally Benign Solvent Systems
A key aspect of green chemistry is the replacement of conventional volatile organic solvents with more environmentally friendly alternatives. For the synthesis of thiazole derivatives, several greener solvent systems have been explored. Water is a highly desirable green solvent due to its non-toxicity, non-flammability, and availability semanticscholar.org. While the solubility of organic reactants can be a challenge, some syntheses of thiazole derivatives have been successfully carried out in aqueous media bepls.com.
Development of Sustainable Catalytic Methodologies for the Preparation of this compound
The advancement of synthetic chemistry is increasingly focused on the principles of green and sustainable chemistry, which aim to reduce the environmental impact of chemical processes. In the context of synthesizing heterocyclic compounds like this compound, this translates to the development of methodologies that utilize renewable starting materials, employ non-toxic catalysts, and operate under milder, more energy-efficient conditions. While specific research on sustainable catalytic methodologies for this compound is not extensively detailed in publicly available literature, significant progress has been made in the green synthesis of related thiazole derivatives. These advancements provide a framework for the future development of eco-friendly synthetic routes to the target compound.
One of the key areas of development in sustainable chemistry is the use of photocatalysis. A notable example is the synthesis of 2-chloro-5-chloromethylthiazole (B146395), a structurally related isomer, which has been achieved through a photocatalytic chlorination process. This method utilizes the synergistic action of a catalyst and ultraviolet (UV) light to promote the chlorination reaction. google.com The application of photocatalysis in this synthesis allows for a reduction in reaction temperature and a shorter reaction time, leading to a significant improvement in the yield of the final product. google.com Furthermore, this approach helps to minimize the generation of high-risk residues, addressing a key concern in chemical manufacturing. google.com
The photocatalytic method for the synthesis of 2-chloro-5-chloromethylthiazole involves the reaction of 2-chloropropenyl thioisocyanate with sulfonyl chloride in the presence of a catalyst, such as azoisobutyronitrile, under UV irradiation. google.com The reaction is typically carried out at a low temperature, between 0°C and 5°C, over a period of 2.5 to 6 hours. google.com The use of a catalyst in conjunction with UV light has been shown to be crucial for the efficiency of the reaction; in the absence of the catalyst, the product is obtained in lower purity and yield. google.com This demonstrates the potential of photocatalysis to enable chemical transformations to proceed under milder conditions and with greater efficiency.
The principles demonstrated in the photocatalytic synthesis of 2-chloro-5-chloromethylthiazole can be extrapolated to the development of sustainable methods for this compound. The exploration of various catalysts, including biocatalysts and nanocatalysts, in combination with alternative energy sources like microwave and ultrasonic irradiation, represents a promising avenue for future research. nih.govbepls.com The goal is to devise synthetic pathways that are not only efficient in terms of yield and purity but also align with the principles of green chemistry by reducing waste, energy consumption, and the use of hazardous materials.
The following table summarizes the key parameters of the photocatalytic synthesis of 2-chloro-5-chloromethylthiazole, illustrating the practical application of sustainable catalytic principles.
| Parameter | Details |
| Reactants | 2-chloropropenyl thioisocyanate, Sulfonyl chloride |
| Catalyst | Azoisobutyronitrile |
| Energy Source | Ultraviolet (UV) light |
| Solvent | Acetonitrile |
| Reaction Temperature | 0°C to 5°C |
| Reaction Time | 2.5 to 6 hours |
| Key Advantage | Reduced reaction temperature and time, improved yield, and minimized high-risk residues. google.com |
As the demand for environmentally friendly chemical processes continues to grow, it is anticipated that more research will be directed towards the development of sustainable catalytic methodologies for the synthesis of a wide range of chemical compounds, including this compound.
Reactivity and Derivatization Pathways of 4 Chloromethyl 1,2 Thiazole
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary alkyl chloride functionality of the chloromethyl group makes 4-(chloromethyl)-1,2-thiazole an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom of the chloromethyl group is electrophilic, readily attacked by a diverse range of nucleophiles, leading to the displacement of the chloride ion and the formation of a new covalent bond. This pathway is the cornerstone of its utility as a synthetic building block.
Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with chloromethyl-substituted heterocycles to forge new carbon-nitrogen bonds. Due to the lone pair of electrons on the nitrogen atom, amines act as effective nucleophiles that can attack the electrophilic carbon of the chloromethyl group clockss.org. However, these reactions can be complex. The initial substitution to form a primary amine can be followed by subsequent reactions, as the newly formed amine is also nucleophilic nih.gov. This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts nih.govias.ac.inmdpi.com. To achieve selective monosubstitution, careful control of reaction conditions is often necessary.
Other nitrogen-based nucleophiles are also employed. For instance, the azide (B81097) ion (N₃⁻) is an excellent nucleophile for creating azidomethyl derivatives, which are versatile intermediates that can be further transformed, for example, into primary amines via reduction. Similarly, amide anions can be used to generate N-alkylated amides. A notable application involves the conversion of 2-amino-4-(chloromethyl)thiazole into isothiocyanates, which are valuable in medicinal chemistry researchgate.net.
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Amine | Ammonia, Ethylamine | Primary/Secondary Amine | Heating |
| Azide | Sodium Azide | Azide | Standard SN2 conditions |
| Amide | Sodium Phthalimide | N-Substituted Amide | Gabriel Synthesis |
| Thiourea | Thiourea | Isothiouronium salt | Reflux in alcohol |
Oxygen-containing nucleophiles, including alkoxides, phenoxides, and carboxylates, readily displace the chloride from the chloromethyl group to yield ethers and esters, respectively. The Williamson ether synthesis, for example, involves the reaction of an alkoxide or phenoxide with a primary alkyl halide. In a related context, the condensation of ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate with various substituted phenols in the presence of a base like potassium carbonate affords the corresponding aryl ethers in good yields asianpubs.org. This demonstrates the general applicability of this reaction type to chloromethyl-substituted heterocycles.
The formation of esters is achieved by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297). Direct conversion to the corresponding alcohol, 4-(hydroxymethyl)-1,2-thiazole, can be accomplished through hydrolysis, often facilitated by a weak base to neutralize the HCl byproduct.
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Phenoxide | Sodium Phenoxide | Aryl Ether | Williamson Ether Synthesis |
| Carboxylate | Sodium Acetate | Ester | Acetonitrile, heat |
| Hydroxide | Sodium Hydroxide | Alcohol | Aqueous, hydrolysis |
Sulfur nucleophiles are particularly effective in SN2 reactions due to their "soft" nature and high polarizability. Thiolates (RS⁻), generated from thiols and a base, react efficiently with this compound to produce thioethers (sulfides). A well-documented example involves the synthesis of 2-(methylsulphonyl amino)-4-arylthiomethyl thiazoles by reacting a 4-chloromethyl thiazole (B1198619) precursor with various thiophenols in the presence of sodium ethoxide organic-chemistry.orgchemistrysteps.com.
Other sulfur nucleophiles can be used to introduce different functionalities. The thiocyanate (B1210189) ion (SCN⁻) yields thiocyanates, which can be isomerized to the more stable isothiocyanates researchgate.net. Reaction with sodium hydrosulfide (B80085) (NaSH) can be used to synthesize the corresponding thiol, although care must be taken to prevent the formation of the thioether byproduct from a second substitution.
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Thiolate | Sodium thiophenoxide | Thioether (Sulfide) | Methanol, reflux organic-chemistry.orgchemistrysteps.com |
| Thiocyanate | Potassium Thiocyanate | Thiocyanate | Acetone, heat |
| Hydrosulfide | Sodium Hydrosulfide | Thiol | Ethanol |
| Thiourea | Thiourea | Isothiuronium Salt | Ethanol, reflux |
The formation of carbon-carbon bonds via nucleophilic substitution at the chloromethyl group is a powerful tool for extending the carbon skeleton. Cyanide ions (CN⁻), typically from sodium or potassium cyanide, react with primary alkyl halides to form nitriles. These nitrile derivatives are valuable synthetic intermediates that can be hydrolyzed to carboxylic acids or reduced to primary amines.
Organometallic reagents are also used as carbon nucleophiles. While highly reactive Grignard and organolithium reagents can sometimes lead to side reactions with heterocyclic systems clockss.org, softer organometallic reagents like organocuprates (Gilman reagents) are particularly effective for SN2 reactions with primary alkyl halides masterorganicchemistry.commasterorganicchemistry.com. These reagents, with the general formula R₂CuLi, can couple a wide variety of alkyl, vinyl, and aryl groups to the chloromethyl carbon pharmaguideline.com. Enolates, derived from the deprotonation of β-dicarbonyl compounds, can also serve as carbon nucleophiles to form new C-C bonds. While these reactions are standard for primary alkyl halides, specific documented examples for this compound are not prevalent in the surveyed literature.
The reaction at the chloromethyl group proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. This is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs researchgate.net. The reaction rate is dependent on the concentration of both the substrate, this compound, and the attacking nucleophile nih.gov.
A key stereochemical feature of the SN2 mechanism is the "backside attack," where the nucleophile approaches the carbon atom from the side opposite to the leaving group researchgate.netthieme-connect.de. This leads to an inversion of configuration at the carbon center. While the chloromethyl group of this compound is prochiral, this inversion is a fundamental aspect of the mechanism. The transition state involves a trigonal bipyramidal geometry where the carbon atom is partially bonded to both the incoming nucleophile and the departing chloride ion researchgate.netthieme-connect.de. The primary nature of the alkyl halide and the lack of significant steric hindrance around the reaction site make the SN2 pathway highly favorable.
Transformations Involving the Thiazole Ring System
The 1,2-thiazole (isothiazole) ring is an aromatic heterocycle, and its chemistry is influenced by the arrangement of the nitrogen and sulfur atoms wikipedia.orgmedwinpublishers.comresearchgate.net. Unlike the more common 1,3-thiazole, the N-S bond in isothiazole (B42339) imparts unique reactivity.
Electrophilic substitution on the unsubstituted isothiazole ring preferentially occurs at the C4 position. For example, nitration of isothiazole with a mixture of nitric and sulfuric acid yields 4-nitroisothiazole (B42320) with high selectivity wikipedia.org. This indicates that the C4 position is the most electron-rich and susceptible to attack by electrophiles.
The isothiazole ring is also susceptible to attack by strong nucleophiles, which can lead to ring cleavage. Lithiation of isothiazoles using strong bases like n-butyllithium can occur at the C5 position. However, this is often complicated by a competing reaction where the organolithium reagent attacks the sulfur atom, leading to the cleavage of the N-S bond and subsequent ring opening nih.gov. Similarly, isothiazolium salts, formed by N-alkylation of the ring nitrogen, become highly activated towards nucleophilic attack, which can result in ring opening to form 3-aminoalk-2-ene-1-thiones when reacted with primary amines wikipedia.org. Reductive ring-opening of thiazoles can also be achieved using reagents like sodium in liquid ammonia, leading to propenethiolates asianpubs.org. These ring-opening reactions represent a significant pathway for the transformation of the isothiazole system into other acyclic or heterocyclic structures.
Electrophilic or Nucleophilic Modifications of the Thiazole Core
Electrophilic Substitution: The isothiazole ring is generally susceptible to electrophilic attack, with the primary site of substitution being the C4 position. This is due to the electron-donating effect of the sulfur atom and the directing influence of the nitrogen atom. However, in the case of this compound, the C4 position is already substituted. The presence of the electron-withdrawing chloromethyl group at this position deactivates the ring towards further electrophilic substitution. Theoretical calculations on the parent isothiazole ring suggest that the C4 position is the most electron-rich and therefore the most favorable for electrophilic attack.
Nucleophilic Substitution: The isothiazole ring itself is relatively resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups or in the form of an isothiazolium salt. The primary positions susceptible to nucleophilic attack in the isothiazole ring are C3 and C5. For this compound, direct nucleophilic attack on the ring is less common than reactions involving the chloromethyl group. However, in derivatives where a good leaving group is present at the C5 position, nucleophilic substitution at this site has been observed. For instance, 4,5-dichloro-3-trichloromethylisothiazole reacts with various nucleophiles to afford substitution at the C5 position atamankimya.com.
Oxidation Reactions of the Thiazole Sulfur Atom or Ring
The sulfur atom in the isothiazole ring is susceptible to oxidation, which can lead to the formation of S-oxides or S,S-dioxides. This oxidation can significantly alter the electronic properties and reactivity of the heterocyclic ring. For instance, the oxidation of the sulfur atom in some isothiazole-containing compounds has been implicated in their metabolic pathways, leading to bioactivation ktu.edu. The oxidation of isothiazolinones, which are related structures, is a well-documented process researchgate.netnih.gov. While specific studies on the direct oxidation of the sulfur in this compound are not extensively detailed in the available literature, it is a plausible transformation under appropriate oxidizing conditions.
Reduction Reactions of the Thiazole Ring
Reduction of the isothiazole ring can lead to ring-opened products or saturated heterocyclic systems. The specific outcome of the reduction depends on the reducing agent and the reaction conditions. For example, isothiazolinones, which are derivatives of isothiazole, can undergo degradation that involves the cleavage of the isothiazole ring researchgate.net. The reduction of the isothiazole ring can be a key step in the synthesis of novel compounds with different biological activities.
Formation of Quaternary Thiazolium Salts
The nitrogen atom of the isothiazole ring possesses a lone pair of electrons and can be alkylated to form quaternary isothiazolium salts. This transformation significantly alters the reactivity of the molecule, making the ring protons more acidic and activating the ring towards certain nucleophilic attacks.
Alkylation Reactions with Nitrogen Heterocycles (e.g., Pyridines)
This compound can act as an alkylating agent in reactions with nucleophilic nitrogen heterocycles such as pyridine (B92270). The reaction involves the displacement of the chloride ion from the chloromethyl group by the nitrogen of the pyridine ring, leading to the formation of a pyridinium (B92312) salt. This quaternization reaction is a common strategy for introducing a thiazolylmethyl substituent onto a pyridine ring, which can be a key step in the synthesis of compounds with potential biological activity ktu.eduvdu.lt.
The general scheme for this reaction is as follows:
These resulting quaternary salts can serve as precursors for the synthesis of more complex molecules, such as functionalized indolizines ktu.edu.
| Reactant 1 | Reactant 2 | Product | Reference |
| 4-(Chloromethyl)-2-methylthiazole | Pyridine | 1-((2-Methylthiazol-4-yl)methyl)pyridinium chloride | ktu.edu |
| 2-Amino-4-(chloromethyl)thiazole | Pyridine | 1-((2-Aminothiazol-4-yl)methyl)pyridinium chloride | ktu.eduvdu.lt |
Other Distinct Reactivity Modes
Beyond the direct modifications of the thiazole core and quaternization, the chloromethyl group enables other specific and useful transformations.
Sommelet Reaction for Aldehyde Formation
The Sommelet reaction provides a method for converting a benzylic or heterocyclic methyl halide into an aldehyde. This reaction proceeds via the formation of a quaternary ammonium salt with hexamethylenetetramine (hexamine), followed by hydrolysis. This compound, being a heterocyclic methyl halide, is a suitable substrate for the Sommelet reaction to yield 1,2-thiazole-4-carbaldehyde.
The reaction mechanism involves the initial formation of a quaternary salt between this compound and hexamine. Subsequent hydrolysis of this salt leads to the desired aldehyde synarchive.comwikipedia.orgfarmaciajournal.com.
| Starting Material | Reagents | Product |
| This compound | 1. Hexamethylenetetramine 2. Water/Acid | 1,2-Thiazole-4-carbaldehyde |
This reaction is a valuable tool for introducing a formyl group onto the isothiazole ring at the 4-position, which can then be used for further synthetic elaborations.
Cycloaddition Reactions (e.g., Diels-Alder, formal cycloadditions)
The 1,2-thiazole ring system, particularly when substituted at the 4-position with an unsaturated group, can participate in cycloaddition reactions. While this compound itself is not a diene, it serves as a precursor to derivatives that readily engage in such transformations. The chloromethyl group can be converted into an alkenyl substituent, transforming the molecule into a reactive diene for Diels-Alder reactions.
Studies on 4-alkenylthiazoles have demonstrated that they behave as all-carbon dienes in [4+2] cycloaddition reactions, involving the C4-C5 double bond of the thiazole ring and the adjacent side-chain double bond. nih.govfigshare.com These reactions provide a novel pathway for the functionalization of the thiazole ring system. nih.gov The computed highest occupied molecular orbital (HOMO) energies of some 4-alkenylthiazoles are comparable to those of well-known reactive dienes, such as the Danishefsky-Kitahara and Rawal dienes. nih.gov
The reactions of 4-alkenylthiazoles with various dienophiles, including N-substituted maleimides, maleic anhydride, and naphthoquinone, proceed with a high degree of stereocontrol, typically yielding the corresponding endo-cycloadducts in good to excellent yields. nih.govfigshare.com Depending on the specific dienophile and reaction conditions, the initial cycloadduct can undergo further transformations like a 1,3-hydrogen shift, dehydrogenation, or an ene reaction. nih.gov
A notable example is the [4+2] cycloaddition of 4-alkenyl-2-dialkylaminothiazoles with nitroalkenes, which furnishes 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles. nih.gov These reactions exhibit high site-selectivity, regioselectivity, and diastereoselectivity. nih.gov The process is proposed to occur via a stepwise mechanism involving a nucleophilic attack from C-5 of the thiazole onto the nitroalkene, forming a zwitterionic intermediate. nih.gov This intermediate then cyclizes to form the formal [4+2] cycloadduct, which subsequently undergoes a 1,3-hydrogen migration to rearomatize the thiazole ring. nih.gov
| Thiazole Reactant | Dienophile | Product | Yield | Conditions | Reference |
|---|---|---|---|---|---|
| 4-Alkenyl-2-dialkylaminothiazole | (E)-β-Nitrostyrene | Tetrahydrobenzothiazole derivative | 82% | Acetonitrile, 25 °C | nih.gov |
| 4-Vinylthiazole | N-phenylmaleimide (NPM) | endo-Adduct followed by nih.govmdpi.com-H shift product | Excellent | Acetonitrile | mdpi.org |
| 4-Vinylthiazole | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diels-Alder adduct | Quantitative | - | mdpi.org |
Cross-Coupling Reactions at Other Positions of the Thiazole Ring
The 1,2-thiazole scaffold can be functionalized at various positions through transition metal-catalyzed cross-coupling reactions. While the chloromethyl group at the C4 position is reactive towards nucleophilic substitution, palladium-catalyzed reactions enable the introduction of substituents at other sites on the heterocyclic ring, primarily through C-H activation or the use of pre-functionalized substrates. mdpi.comrsc.orgresearchgate.net
Direct C-H bond (hetero)arylation of thiazole derivatives has been demonstrated, particularly at the 5-position. mdpi.com Palladium catalysts, often in combination with ligands like N-heterocyclic carbenes (NHCs), can facilitate the coupling of thiazoles with aryl halides. mdpi.com These reactions proceed under aerobic conditions and can be efficient even at low catalyst loadings. mdpi.com For instance, palladium-catalyzed oxidative C-H/C-H cross-coupling between thiazoles and other heterocycles like thiophenes has been developed, showcasing a method that is insensitive to air and moisture and tolerant of various functional groups. rsc.org
Ligand-free Pd(OAc)₂ has been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives with activated aryl bromides, with catalyst loadings as low as 0.001–0.1 mol % being effective. researchgate.net This approach is both economically and environmentally favorable. researchgate.net Furthermore, palladium-catalyzed C-N cross-coupling reactions are a viable method for preparing amino-substituted thiazoles from the corresponding halo-thiazoles. acs.org The development of specialized ligands and palladium precatalysts has enabled the amination of challenging five-membered heterocyclic halides under mild conditions. acs.org
In addition to C-H activation, cross-coupling reactions can be performed on pre-functionalized thiazoles. For example, thiazole derivatives can be used as ligands in palladium(II) catalysts for Suzuki-Miyaura aryl cross-coupling reactions, demonstrating the stability and utility of the thiazole core in catalytic cycles. cdnsciencepub.com
| Thiazole Substrate | Coupling Partner | Reaction Type | Catalyst System | Position Functionalized | Reference |
|---|---|---|---|---|---|
| Thiazole derivative | Aryl bromide | Direct C-H Arylation | Pd(OAc)₂ (ligand-free) | C5 | researchgate.net |
| Thiazole | Thiophene | Oxidative C-H/C-H Cross-Coupling | Palladium catalyst | Not specified | rsc.org |
| Bromo-thiazole | Amine | C-N Cross-Coupling (Buchwald-Hartwig) | Palladium precatalyst with biarylphosphine ligand | Position of Br | acs.org |
| Phenylthiazole | Arylboronic acid | Suzuki-Miyaura Coupling | Palladium(II) acetate with thiazole-based ligand | Aryl group on thiazole | cdnsciencepub.com |
Strategic Applications of 4 Chloromethyl 1,2 Thiazole in Complex Organic Synthesis
Precursor in Medicinal Chemistry Research
The inherent drug-like properties of the thiazole (B1198619) ring have made it a privileged scaffold in medicinal chemistry. 4-(Chloromethyl)-1,2-thiazole serves as a key starting material for the synthesis of a multitude of pharmacologically relevant molecules, from novel heterocyclic systems to complex peptidomimetics and diverse compound libraries aimed at drug discovery.
The reactive nature of the chloromethyl group in this compound makes it an ideal electrophile for reactions with various nucleophiles, facilitating the construction of more complex heterocyclic systems. This approach is fundamental in creating novel scaffolds with specific three-dimensional arrangements, a critical aspect in designing molecules that can interact with biological targets with high affinity and selectivity.
The synthesis of thiazole derivatives often follows the well-established Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.gov In the context of this compound, the chloromethyl group can be considered a reactive equivalent of an α-haloketone, enabling its use in similar cyclization strategies to build fused or substituted thiazole systems. For instance, it can be reacted with various thioamides to introduce the thiazole unit into a larger molecular framework.
Furthermore, the chloromethyl group can undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols. This allows for the straightforward attachment of the 4-(methyl)-1,2-thiazole moiety to other heterocyclic cores, leading to the generation of novel hybrid molecules with potentially enhanced biological activities. Research has demonstrated the synthesis of various thiazole-containing heterocycles, such as thiazolyl-piperazine derivatives, which have shown promising antiplasmodial activity. mdpi.com
A variety of thiazole-based heterocyclic compounds have been synthesized and evaluated for their antimicrobial properties. nih.gov The synthesis often involves the reaction of a brominated thiazole derivative with heterocyclic amines or thiosemicarbazones, highlighting the utility of haloalkylthiazoles as key intermediates in generating structural diversity. nih.gov
The following table provides examples of reaction types where this compound or similar reactive thiazole derivatives are employed to generate complex heterocyclic scaffolds.
| Reaction Type | Reactant | Resulting Scaffold | Reference |
| Nucleophilic Substitution | Piperazine (B1678402) | Thiazolyl-piperazine | mdpi.com |
| Hantzsch-type Condensation | Thioamides | Substituted Thiazoles | nih.gov |
| Reaction with Heterocyclic Amines | 2-aminothiazole | Dithiazole derivatives | nih.gov |
Peptidomimetics, molecules that mimic the structure and function of peptides, are a crucial area of drug discovery, offering advantages such as improved metabolic stability and oral bioavailability. The thiazole ring is an attractive scaffold for the design of peptidomimetics due to its rigid, planar structure which can be used to constrain the conformation of peptide chains. nih.gov
While direct synthesis of peptidomimetics starting from this compound is not extensively documented in readily available literature, the principles of solid-phase synthesis of thiazole-based peptidomimetics provide a clear pathway for its application. researchgate.netnih.gov A common strategy involves the use of a chloromethyl-functionalized solid support, such as chloromethyl polystyrene resin, to which a sulfur-containing linker is attached. researchgate.net Subsequent reaction steps build the thiazole ring directly on the solid phase. This methodology could be adapted to use this compound in solution-phase synthesis or by attaching it to a suitable resin for solid-phase applications.
The thiazole unit can be incorporated into a peptide backbone to induce specific secondary structures, such as β-turns. researchgate.net The rigid nature of the thiazole ring helps to pre-organize the peptide chain into a bioactive conformation, which is essential for its interaction with biological targets. The synthesis of such conformationally constrained peptides often involves the coupling of amino acid-derived thiazole building blocks, which can be prepared using haloalkylthiazole precursors.
The general approach for incorporating a thiazole moiety into a peptide sequence using a haloalkyl derivative is outlined below:
| Step | Description |
| 1. | Synthesis of a thiazole-containing amino acid analogue, potentially using a 4-(halomethyl)-1,2-thiazole derivative. |
| 2. | Protection of the functional groups on the thiazole-amino acid analogue. |
| 3. | Incorporation of the building block into a peptide sequence using standard solid-phase or solution-phase peptide synthesis techniques. |
| 4. | Deprotection and purification of the final peptidomimetic. |
Combinatorial chemistry and the generation of diverse compound libraries are powerful tools in modern drug discovery, allowing for the rapid screening of thousands of compounds to identify new lead structures. The reactive nature of this compound makes it an excellent building block for the construction of such libraries.
The parallel synthesis of a library of piperazine-tethered thiazole compounds has been successfully demonstrated using 4-chloromethyl-2-amino thiazoles as a starting material. mdpi.com In this approach, the chloromethyl group is reacted with piperazine, and subsequent diversification is achieved by reacting the second nitrogen of the piperazine with a variety of carboxylic acids. mdpi.com This strategy allows for the rapid generation of a large number of structurally related compounds with diverse functionalities, increasing the probability of finding a molecule with the desired biological activity.
The synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides also highlights the use of α-haloketones (a class of compounds to which this compound belongs in terms of reactivity) to diversify a common intermediate. nih.gov This demonstrates the principle of using a reactive handle on a core scaffold to introduce a wide range of substituents, a key concept in building drug-like libraries.
The key features of this compound that make it suitable for library synthesis are summarized in the following table:
| Feature | Advantage in Library Synthesis |
| Reactive Chloromethyl Group | Allows for facile reaction with a diverse range of nucleophiles, enabling the introduction of various side chains and functional groups. |
| Stable Thiazole Core | Provides a rigid and drug-like scaffold that can be systematically decorated with different substituents. |
| Versatile Reactivity | Can be used in both solution-phase and solid-phase synthesis, allowing for flexibility in library design and production. |
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. The thiazole ring is a common feature in many known pharmacophores due to its ability to participate in hydrogen bonding and other non-covalent interactions. This compound serves as a fundamental building block for the synthesis of ligands and the incorporation of the thiazole pharmacophore into larger molecules.
The synthetic utility of this compound in this context lies in its ability to act as an electrophilic building block. The chloromethyl group readily undergoes nucleophilic substitution with various functional groups present in other molecules. For example, it can be reacted with an amine or a thiol group on another molecule to form a stable covalent bond, thereby tethering the thiazole moiety to that molecule.
A general synthetic route for incorporating the 4-(methyl)-1,2-thiazole moiety into a target ligand is as follows:
Nucleophilic Partner Preparation : The target molecule is functionalized with a suitable nucleophilic group, such as an amine, thiol, or alcohol.
Coupling Reaction : The nucleophilic partner is reacted with this compound, typically in the presence of a base to neutralize the HCl generated during the reaction.
Purification : The resulting product, now containing the thiazole pharmacophore, is purified using standard chromatographic techniques.
This straightforward synthetic strategy allows for the systematic modification of known ligands to explore the impact of the thiazole moiety on their binding affinity and biological activity.
Intermediate in Agrochemical Development
The thiazole ring is not only prevalent in pharmaceuticals but also plays a significant role in the agrochemical industry. Many commercial pesticides and herbicides contain a thiazole moiety, which contributes to their biological activity. This compound is a valuable intermediate in the synthesis of these agrochemicals.
The development of new pesticides and herbicides is crucial for modern agriculture. Thiazole-containing compounds have been shown to exhibit a broad spectrum of activity against various pests and weeds. The synthesis of these agrochemicals often relies on the use of functionalized thiazole building blocks, such as this compound.
While specific examples detailing the direct use of this compound in the synthesis of commercial pesticides are not always readily available in public literature, its utility can be inferred from the known synthesis of related compounds. For example, the fungicide Thifluzamide contains a 2-methyl-4-trifluoromethyl-5-thiazolecarboxamide core. google.com The synthesis of this core often involves the construction of the thiazole ring from acyclic precursors. The use of a pre-formed, reactive thiazole like this compound could offer a more convergent and efficient synthetic route.
The general strategy for utilizing this compound in the synthesis of a hypothetical thiazole-based pesticide is illustrated below:
| Step | Description |
| 1. | Functionalization of the Chloromethyl Group : The chloromethyl group is converted to a different functional group, such as a carboxylic acid or an amine, through standard organic transformations. |
| 2. | Coupling with the Pesticidal Moiety : The functionalized thiazole is then coupled with the other key components of the pesticide molecule, often through amide bond formation or other robust coupling reactions. |
| 3. | Final Product Formation : Further synthetic modifications may be required to arrive at the final active ingredient. |
Research into novel thiazole-based fungicides has led to the synthesis of compounds with potent activity. semanticscholar.org The synthetic routes often involve the use of thiazole carboxylic acids, which can potentially be derived from this compound through oxidation. The versatility of the chloromethyl group allows for its conversion into a variety of other functional groups, making it a strategic starting point for the synthesis of a wide range of agrochemical targets.
The following table lists some classes of thiazole-based agrochemicals and the potential role of this compound as a synthetic intermediate.
| Agrochemical Class | Example | Potential Synthetic Role of this compound |
| Fungicides | Thifluzamide | Precursor to the thiazole carboxylic acid intermediate. |
| Herbicides | Flufenacet | While not directly containing a 1,2-thiazole, the synthesis of related thiadiazole herbicides demonstrates the utility of haloalkyl heterocycles. |
| Insecticides | Thiamethoxam | Contains a thiazole ring, and its synthesis involves the use of reactive thiazole intermediates. |
Contributions to Material Science Research
The unique electronic properties and structural rigidity of the 1,2-thiazole ring make it an attractive candidate for incorporation into advanced materials. Although direct applications of this compound in this domain are not widely reported, the broader class of 1,2-thiazole derivatives has shown promise in the development of novel functional materials.
While specific examples of this compound being used as a monomer in polymerization are scarce in the literature, its structure is suggestive of such potential. The reactive chloromethyl group can, in principle, participate in various polymerization reactions, such as polycondensation or the synthesis of graft copolymers. The incorporation of the 1,2-thiazole unit into a polymer backbone could impart unique thermal, electronic, or photophysical properties to the resulting material. The development of polymers containing the 1,2-thiazole moiety is an area that holds potential for future research.
The 1,2-thiazole nucleus is a component of more complex heterocyclic systems that are being investigated for their applications in optoelectronics. For instance, fused ring systems containing the 1,2-thiazole structure, such as thiazolo[5,4-d]thiazoles, have been explored as active components in photovoltaic and optoelectronic materials. These larger, conjugated systems benefit from the electron-accepting nature of the thiazole ring, which can facilitate charge separation and transport—key processes in organic solar cells and light-emitting diodes.
The general class of 1,2-thiazoles has been listed among various heterocyclic compounds for potential use in organic electronic devices. The functionalization of the 1,2-thiazole ring allows for the fine-tuning of its electronic properties, making it a versatile building block for the design of new organic semiconductors and other functional materials. The chloromethyl group of this compound provides a convenient handle for chemists to attach this heterocycle to other molecular fragments to construct these advanced materials.
Table 1: Potential Applications of 1,2-Thiazole Derivatives in Material Science
| Application Area | Role of 1,2-Thiazole Moiety | Potential Advantage |
| Organic Photovoltaics | Component of electron-acceptor materials | Facilitates charge separation and transport |
| Organic Light-Emitting Diodes | Building block for emissive or charge-transport layers | Tunable electronic and photophysical properties |
| Organic Semiconductors | Core unit in conjugated molecules | Potential for high charge carrier mobility |
Application in Natural Product Synthesis
The 1,2-thiazole ring system is not a common structural motif in naturally occurring compounds. Consequently, the application of this compound as a building block in the total synthesis of natural products is not a well-established area of research. The primary focus of natural product synthesis is typically on recreating complex molecules that have been isolated from natural sources, and the 1,2-thiazole core is rarely encountered in these targets.
However, the principles of synthetic chemistry allow for the incorporation of non-natural fragments into natural product analogs to modify their biological activity. In this context, this compound could potentially be used to synthesize novel derivatives of known natural products, thereby creating new chemical entities with potentially enhanced or altered pharmacological profiles. This remains a speculative area with limited examples in the current scientific literature.
Computational and Theoretical Investigations of 4 Chloromethyl 1,2 Thiazole
Electronic Structure Analysis (e.g., DFT, Molecular Orbitals, HOMO/LUMO)
The electronic structure of a molecule is fundamental to its chemical behavior. For 4-(chloromethyl)-1,2-thiazole, theoretical methods like Density Functional Theory (DFT) are employed to model its properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can optimize the molecule's geometry and compute its electronic parameters. tandfonline.comproquest.com
A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The energy and distribution of these orbitals are crucial for understanding chemical reactivity and electronic transitions. tandfonline.com
HOMO (Highest Occupied Molecular Orbital): The HOMO represents the orbital from which an electron is most likely to be donated. In thiazole (B1198619) derivatives, the HOMO is typically a π-bonding orbital distributed across the thiazole ring and adjacent conjugated systems. mdpi.com Its energy level is an indicator of the molecule's nucleophilicity and ionization potential.
LUMO (Lowest Unoccupied Molecular Orbital): The LUMO is the lowest energy orbital that can accept an electron. For this compound, the LUMO is expected to have significant density on the chloromethyl group, reflecting its electrophilic character, as well as on the thiazole ring. mgesjournals.com The LUMO's energy relates to the molecule's electron affinity and electrophilicity.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and more chemically reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For example, a DFT study on a related thiazole derivative calculated a HOMO-LUMO energy gap of -4.6991 eV, indicating a potential for charge transfer interactions within the molecule. irjweb.com
Molecular electrostatic potential (MEP) maps are also generated from electronic structure calculations to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. irjweb.com
Quantum Chemical Descriptors and Reactivity Prediction (e.g., Electrophilicity, Nucleophilicity, Chemical Potential)
Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. arabjchem.org These parameters are calculated from the energies of the HOMO and LUMO and are used to predict the behavior of this compound in chemical reactions. proquest.com
Key global reactivity descriptors include:
Chemical Potential (μ): A measure of the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net It is calculated as η = (ELUMO - EHOMO) / 2.
Global Softness (σ): The reciprocal of chemical hardness (σ = 1/η). Soft molecules are more reactive than hard molecules. arabjchem.org
Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = -μ.
Global Electrophilicity Index (ω): This index measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η.
The reactivity of this compound is dictated by two main features: the thiazole ring and the chloromethyl substituent. Molecular orbital calculations predict that the sites for electrophilic reactivity on the thiazole ring are generally in the order of 5 > 2 > 4, while nucleophilic reactivity is predicted to be 2 > 5 > 4. ijper.org The chloromethyl group at the 4-position acts as a strong electrophilic site, making the methylene carbon susceptible to nucleophilic attack.
| Parameter | Symbol | Formula | Calculated Value (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.5293 |
| LUMO Energy | ELUMO | - | -0.8302 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.6991 |
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.1798 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.3496 |
| Electronegativity | χ | -μ | 3.1798 |
| Global Electrophilicity | ω | μ² / 2η | 2.1507 |
Data adapted from a DFT study on a related thiazole derivative for illustrative purposes. irjweb.com
Mechanistic Studies of Reactions Involving the Chloromethyl Group and Thiazole Ring
Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound.
Reactions of the Chloromethyl Group: The most prominent reaction is nucleophilic substitution at the methylene carbon, where the chlorine atom is displaced by a nucleophile. DFT calculations can model this process, which typically proceeds via an SN2 mechanism. Theoretical studies can map the potential energy surface of the reaction, identifying the transition state structure and calculating the activation energy barrier. sioc-journal.cnnih.gov This provides insight into the reaction kinetics and the factors influencing reactivity.
Reactions of the Thiazole Ring: The thiazole ring itself can undergo various reactions, including cycloadditions and metabolic transformations. wikipedia.org For instance, quantum chemical studies have been used to explore the biotransformation of the thiazole ring by cytochrome P450 enzymes, which can lead to reactive metabolites through pathways like epoxidation or S-oxidation. fz-juelich.denih.gov These studies calculate the energy barriers for competing reaction pathways, revealing that epoxidation of the C4=C5 bond is often a low-energy pathway. nih.gov The presence and nature of substituents on the ring can significantly influence the reaction mechanism, determining whether processes like ring-opening occur directly or via intermediates. researchgate.net
Conformational Analysis and Stability Studies
While the thiazole ring is a rigid, planar aromatic system, the molecule possesses conformational flexibility due to the rotation of the chloromethyl group around the C4-C(methylene) single bond. Conformational analysis using DFT methods is employed to understand the molecule's preferred spatial arrangement and stability. nih.govmdpi.com
Spectroscopic Property Prediction and Validation of Structural Elucidation Methods
Computational methods are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to confirm the structure of a synthesized compound. researchgate.net
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of this compound. nih.gov The computed frequencies, after being scaled by an appropriate factor to correct for anharmonicity and basis set limitations, can be used to assign the bands in experimental IR and Raman spectra. researchgate.net This theoretical support is invaluable for interpreting complex spectra and identifying characteristic vibrational modes of the thiazole ring and the chloromethyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a standard application of computational chemistry in structural elucidation. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used for this purpose. mdpi.comnih.gov Calculated chemical shifts are typically referenced against a standard compound like tetramethylsilane (TMS) and compared with experimental values. acs.org A strong correlation between the predicted and measured spectra provides high confidence in the proposed molecular structure. acs.orgresearchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| Thiazole C2 | 153.1 | 152.5 |
| Thiazole C4 | 139.4 | 138.9 |
| Thiazole C5 | 140.5 | 140.1 |
| Methylene (-CH2Cl) | ~45 (estimated) | ~44.5 (estimated) |
Data adapted from a study on a natural thiazole product, Peganumal A, for illustrative purposes. mdpi.com
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Synthetic Methodologies
The future development of 4-(chloromethyl)-1,2-thiazole chemistry is highly dependent on the establishment of efficient and selective synthetic routes. While the synthesis of the 1,2-thiazole (isothiazole) core is well-documented, specific methodologies for introducing a chloromethyl group at the C4 position are less common compared to its 1,3-thiazole isomer. Emerging research directions are focused on overcoming these limitations.
Future synthetic strategies are expected to move beyond classical multi-step procedures towards more streamlined and atom-economical methods. Key areas of development include:
Directed C-H Functionalization: Direct, late-stage chloromethylation of a pre-formed isothiazole (B42339) ring would be an ideal synthetic approach. This would involve the development of highly regioselective catalysts capable of distinguishing between the different C-H bonds on the heterocyclic core.
Novel Cyclization Strategies: Designing cyclization reactions that build the isothiazole ring with the chloromethyl group already incorporated is another promising avenue. This could involve the use of bespoke starting materials that react to form the desired product in a single step. organic-chemistry.org
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improving safety and yield, which is particularly important when handling reactive intermediates. The adoption of flow chemistry could enable the scalable and safe production of this compound.
A summary of potential and established synthetic approaches for substituted isothiazoles is presented below.
| Method | Description | Potential Advantages | Key Reagents |
| Transannulation of 1,2,3-Thiadiazoles | Rhodium-catalyzed reaction of thiadiazoles with nitriles to form the isothiazole ring. organic-chemistry.org | Good functional group tolerance. | 1,2,3-Thiadiazoles, Nitriles, Rh-catalyst |
| From Enamino thiones | Reaction of enamino thiones with hydroxylamine-O-sulfonic acid. medwinpublishers.com | High yields (up to 98%). | Enamino thiones, Hydroxylamine-O-sulfonic acid |
| From β-Ketodithioesters | Annulation of β-ketodithioesters with an ammonia (B1221849) source (e.g., NH4OAc) via a C-N and S-N bond formation cascade. organic-chemistry.org | Metal-free, operationally simple. | β-Ketodithioesters, Ammonium (B1175870) Acetate (B1210297) |
| Demethoxylative Cycloaddition | Base-promoted reaction of alkynyl oxime ethers with a sulfur source like sodium sulfide (B99878) (Na2S). organic-chemistry.org | Use of inexpensive sulfur source, good functional group tolerance. | Alkynyl oxime ethers, Na2S, Base |
Exploration of Novel Reactivity Modes for Enhanced Molecular Complexity
The chloromethyl group on the this compound scaffold is a primary site of reactivity, typically undergoing nucleophilic substitution reactions. However, future research aims to explore more diverse reactivity modes to rapidly increase molecular complexity.
Emerging areas of investigation include:
Metal-Catalyzed Cross-Coupling: The C-Cl bond of the chloromethyl group can potentially be activated by transition metal catalysts (e.g., Palladium, Nickel, Copper) to participate in cross-coupling reactions. This would enable the formation of C-C, C-N, and C-O bonds, linking the isothiazole core to a wide array of other molecular fragments.
Radical Chemistry: The generation of a radical species from the chloromethyl group could open pathways to novel transformations, such as radical additions to alkenes or arenes, allowing for the construction of complex carbon skeletons.
Functionalization of the Isothiazole Ring: Beyond the chloromethyl group, developing methods for the selective functionalization of the C-H bonds at the C3 and C5 positions of the isothiazole ring is a key goal. This would allow for the multi-directional elaboration of the core structure, creating highly decorated molecules.
Integration into Automated and High-Throughput Synthesis Platforms
The integration of versatile building blocks like this compound into automated synthesis platforms is a crucial step towards accelerating drug discovery and materials science. vipergen.com High-throughput synthesis enables the rapid creation of large libraries of related compounds for screening. researchgate.net
Future developments will likely involve:
Development of Robust Reaction Protocols: Adapting synthetic reactions involving this compound for robotic systems requires robust and reliable protocols that are tolerant of a wide range of substrates and conditions.
DNA-Encoded Libraries (DELs): The use of this compound as a building block in the construction of DNA-encoded libraries is a promising future direction. Its reactive handle would allow for its incorporation into vast libraries of molecules, which can be screened simultaneously against biological targets to identify new drug leads. vipergen.com
Flow-Based Automated Synthesis: Combining automated platforms with continuous flow reactors can allow for the on-demand synthesis of isothiazole derivatives, streamlining the process from library design to final product generation.
Application in the Synthesis of New Functional Materials
The unique electronic properties of the sulfur- and nitrogen-containing isothiazole ring make it an attractive component for new functional materials. rsc.org The chloromethyl group provides a convenient attachment point for incorporating this heterocycle into larger systems.
Emerging applications include:
Organic Electronics: Isothiazole-containing polymers and small molecules could be explored for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The heterocycle's properties can be tuned to influence charge transport and photophysical behavior.
Metal-Organic Frameworks (MOFs): Derivatives of this compound can be converted into ligands for the construction of MOFs. rsc.org These materials have potential applications in gas storage, separation, and catalysis.
Functional Polymers: Incorporating the isothiazole moiety into polymer backbones or as pendant groups can impart specific properties, such as enhanced thermal stability, flame retardancy, or unique optical characteristics. nbinno.com
Advanced Computational Modeling for Property and Reactivity Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting the properties and reactivity of molecules before their synthesis. bohrium.com For this compound, computational modeling can provide crucial insights and guide experimental work.
Future research directions in this area include:
Reactivity Prediction: DFT calculations can be used to model reaction pathways, determine activation energies, and predict the regioselectivity of reactions on both the chloromethyl group and the isothiazole ring. This can help in designing more efficient synthetic routes and exploring novel reactivity. rsc.orgrsc.org
Prediction of Electronic Properties: Computational methods can predict key electronic properties such as HOMO/LUMO energy levels, which are crucial for designing new materials for organic electronics. mdpi.com
Virtual Screening: By modeling the interaction of virtual libraries of this compound derivatives with biological targets, computational screening can help prioritize compounds for synthesis and biological testing, accelerating the drug discovery process.
The table below lists some key properties of the parent this compound molecule that can be predicted using computational methods. uni.lu
| Property | Predicted Value | Method/Source |
| Molecular Formula | C4H4ClNS | - |
| Monoisotopic Mass | 132.9753 Da | Mass Spectrometry Prediction |
| XlogP | 1.4 | Computational Prediction |
| InChIKey | PLOSCALOUKVAQO-UHFFFAOYSA-N | - |
| Predicted CCS ([M+H]⁺, Ų) | 120.8 | CCSbase Prediction |
| Predicted CCS ([M+Na]⁺, Ų) | 131.6 | CCSbase Prediction |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(chloromethyl)-1,2-thiazole derivatives, and how do reaction conditions influence yield?
- The compound is typically synthesized via cyclization or substitution reactions. For example, thiazole Schiff bases can be prepared by refluxing thioamides with substituted aldehydes in ethanol, using glacial acetic acid as a catalyst . Yields (e.g., 65% in ) depend on solvent choice (DMSO vs. ethanol), reaction time (12–18 hours), and purification methods (recrystallization with water-ethanol mixtures). Lower yields may arise from side reactions like hydrolysis of the chloromethyl group under prolonged reflux .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
- 1H/13C NMR confirms substitution patterns and chloromethyl group integration (δ ~4.5 ppm for –CH2Cl). IR spectroscopy identifies C–Cl stretching (~650 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹). Melting points (e.g., 49–50°C for 4-(chloromethyl)-2-phenyl-1,3-thiazole) and elemental analysis validate purity .
Q. How does the chloromethyl group influence reactivity in nucleophilic substitution reactions?
- The –CH2Cl moiety is highly electrophilic, enabling reactions with amines, thiols, or alkoxides to form functionalized derivatives. For instance, substitution with benzaldehyde derivatives generates Schiff bases, as shown in . Solvent polarity (e.g., ethanol vs. DMSO) and acid catalysis (glacial acetic acid) enhance nucleophilic attack efficiency .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound derivatives for biological activity?
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like Leishmania enzymes or cancer-related receptors. In , in silico studies guided the synthesis of antiparasitic thiazoles by analyzing steric and electronic compatibility. DFT calculations (e.g., Gaussian 09) assess stability and charge distribution, correlating with experimental spectral data (IR/NMR) .
Q. What strategies resolve contradictions in reported biological activities of thiazole derivatives?
- Discrepancies in antimicrobial or anticancer efficacy may arise from structural variations (e.g., substituents on the thiazole ring) or assay conditions. For example, reports antifungal activity via agar diffusion, while highlights anticancer effects via macrophage polarization inhibition. Systematic SAR studies and standardized bioassays (e.g., MIC vs. IC50) are essential for cross-study comparisons .
Q. How do reaction kinetics and mechanistic studies improve synthesis scalability?
- Monitoring by TLC or HPLC identifies intermediate formation (e.g., hydrazide derivatives in ). Phosphorous oxychloride-mediated cyclization () requires strict temperature control to avoid side products. Kinetic studies using variable-temperature NMR can optimize reflux duration and catalyst loading .
Methodological Challenges and Solutions
Q. Why do some synthetic routes yield low-purity thiazole derivatives, and how is this addressed?
- Impurities often stem from incomplete cyclization or residual solvents. Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (water-ethanol) improves purity. achieved >95% purity for Schiff bases using gradient elution and multiple recrystallizations .
Q. How are bioactivity assays tailored for thiazole derivatives with dual antioxidant and antimicrobial properties?
- DPPH assays ( ) quantify radical scavenging (IC50 values), while microdilution/broth assays (e.g., CLSI guidelines) determine antimicrobial potency. Contradictory results (e.g., high antioxidant but low antibacterial activity) may reflect redox interference; using cell-based ROS probes alongside traditional assays clarifies mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
